N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
Overview
Description
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine: is an organosilicon compound with the molecular formula C13H31NO3Si . It is commonly used in various chemical syntheses and industrial applications due to its unique properties, which include the ability to form stable bonds with both organic and inorganic materials .
Scientific Research Applications
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine, also known as 1-Propanamine, N,N-diethyl-3-(triethoxysilyl)-, is primarily used as a reagent and catalyst in organic synthesis
Mode of Action
The compound is known to catalyze amination reactions, condensation reactions, and polymerization reactions . .
Biochemical Pathways
The compound’s role in biochemical pathways is largely related to its function as a catalyst in organic synthesis . It may influence various pathways depending on the specific reactions it catalyzes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a catalyst in various organic reactions . .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modification of surfaces and the creation of functionalized materials. This compound interacts with various enzymes, proteins, and other biomolecules through its triethoxysilyl group, which can form covalent bonds with hydroxyl groups on surfaces. These interactions are crucial in the development of biosensors and other biotechnological applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modify cell surfaces, leading to changes in cell adhesion and communication. Additionally, it can impact the expression of specific genes involved in metabolic pathways, thereby altering cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. The triethoxysilyl group allows the compound to interact with hydroxyl groups on biomolecules, leading to changes in their structure and function. These interactions can result in alterations in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular functions, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound can lead to significant changes in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. These interactions are essential for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular functions. The compound’s triethoxysilyl group allows it to target specific organelles, such as the endoplasmic reticulum and mitochondria. These targeting signals and post-translational modifications are essential for the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of N,N-diethyl-3-aminopropylamine with triethoxysilane . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
N,N-diethyl-3-aminopropylamine+triethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is typically catalyzed by a base such as triethylamine to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Results in the formation of various substituted silanes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propylamine
- N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine
Uniqueness
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine is unique due to its specific combination of diethylamine and triethoxysilyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent and in applications requiring stable siloxane bond formation .
Properties
IUPAC Name |
N,N-diethyl-3-triethoxysilylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31NO3Si/c1-6-14(7-2)12-11-13-18(15-8-3,16-9-4)17-10-5/h6-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBBZEKOMUDXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566763 | |
Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10049-42-0 | |
Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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